

A Technical Guide to 3-Chloro-4-hydroxy-5-methylbenzonitrile

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Compound of Interest

Compound Name: 3-Chloro-5-methyl-4-hydroxybenzonitrile

Cat. No.: B068557

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This technical guide provides a comprehensive overview of the chemical compound **3-Chloro-5-methyl-4-hydroxybenzonitrile**, with a focus on its chemical identity, properties, and synthesis. Due to the limited availability of in-depth biological data for this specific molecule in publicly accessible literature, this guide also presents detailed experimental protocols for a structurally related compound, 3-chloro-4-hydroxybenzonitrile, to offer valuable comparative insights for researchers and drug development professionals.

Chemical Identity and Properties

The compound specified as **3-Chloro-5-methyl-4-hydroxybenzonitrile** is systematically named 3-chloro-4-hydroxy-5-methylbenzonitrile according to IUPAC nomenclature. It is a substituted aromatic compound containing a nitrile (-C≡N), a hydroxyl (-OH), a chloro (-Cl), and a methyl (-CH₃) group attached to a benzene ring.

Physicochemical Data:

A summary of the key physicochemical properties for 3-chloro-4-hydroxy-5-methylbenzonitrile is presented in the table below.

Property	Value	Source
CAS Number	173900-45-3	[1] [2] [3]
Molecular Formula	C ₈ H ₆ CINO	[1] [3]
Molecular Weight	167.59 g/mol	[1] [3]

Note: Further experimental data on properties such as melting point, boiling point, and solubility for 3-chloro-4-hydroxy-5-methylbenzonitrile are not readily available in the cited sources.

For the related compound, 3-chloro-5-hydroxybenzonitrile, the following properties are reported:

Property	Value	Source
CAS Number	473923-97-6	[4] [5]
Molecular Formula	C ₇ H ₄ CINO	[4] [6]
Molecular Weight	153.57 g/mol	[4] [6]
Appearance	White to Almost white powder to crystal	[5]
Purity	>95.0% (GC)	[5]
Melting Point	168.0 to 172.0 °C	[5]

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of 3-chloro-4-hydroxy-5-methylbenzonitrile were not found, a detailed methodology for the synthesis of the related compound, 3-chloro-5-hydroxybenzonitrile, is available. This process involves the demethylation of 3-chloro-5-methoxybenzonitrile.

Synthesis of 3-chloro-5-hydroxybenzonitrile from 3-chloro-5-methoxybenzonitrile:

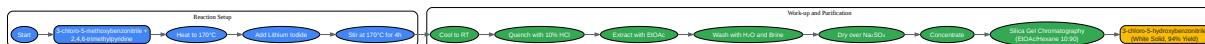
Materials:

- 3-chloro-5-methoxybenzonitrile
- Lithium iodide (LiI)
- 2,4,6-trimethylpyridine (collidine)
- 10% aqueous Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Water
- Saturated brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel
- Hexane

Procedure:

- A 250 mL three-necked flask is charged with 3-chloro-5-methoxybenzonitrile (7.0 g, 41.766 mmol) and 2,4,6-trimethylpyridine (100 mL).[6]
- The reaction mixture is heated to 170 °C.
- Lithium iodide (16.76 g, 125.298 mmol) is added to the heated mixture.[6]
- The reaction is stirred at 170 °C for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[6]
- After the complete consumption of the starting material, the reaction mixture is cooled to room temperature.
- The reaction is quenched by the addition of 10% aqueous hydrochloric acid.[6]
- The mixture is then extracted with ethyl acetate.[6]

- The organic phase is washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.[6]
- The solvent is removed under reduced pressure to yield a crude product.
- The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (10:90, v/v) as the eluent.[6]
- This process yields 3-chloro-5-hydroxybenzonitrile as a white solid (6.0 g, 94% yield).[6]



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Caption: Synthesis workflow for 3-chloro-5-hydroxybenzonitrile.

Biological Activity and Signaling Pathways

There is a notable lack of specific information regarding the biological activity and associated signaling pathways for 3-chloro-4-hydroxy-5-methylbenzonitrile in the reviewed literature.

However, for the related compound, 3-chloro-5-hydroxybenzonitrile, it is recognized as a versatile intermediate in organic synthesis and medicinal chemistry.[7] It serves as a building block for pharmacologically active molecules. For instance, it has been utilized in the preparation of (3-cyanophenoxy)pyrazoles, which have been investigated as non-nucleoside HIV reverse transcriptase inhibitors.[7] Furthermore, derivatives of 3-chloro-5-hydroxybenzonitrile have shown potential biological activities, including:

- Antimicrobial activity: Cyclocondensation with β -ketoesters can yield quinoline derivatives with antimicrobial properties (MIC = 4 μ g/mL against *S. aureus*).[7]

- Anticancer activity: Reaction with 2-aminothiophenol can form benzoxazole scaffolds exhibiting anticancer activity ($IC_{50} = 8.2 \mu M$ in MCF-7 cells).[7]

Due to the absence of data, no signaling pathway diagrams for 3-chloro-4-hydroxy-5-methylbenzonitrile can be provided at this time.

Conclusion

3-chloro-4-hydroxy-5-methylbenzonitrile is a distinct chemical entity with limited available data regarding its biological effects and detailed experimental protocols. The information provided on the structurally similar compound, 3-chloro-5-hydroxybenzonitrile, offers a valuable reference point for researchers interested in the synthesis and potential applications of substituted hydroxybenzonitriles. Further investigation into the specific properties and biological activities of 3-chloro-4-hydroxy-5-methylbenzonitrile is warranted to fully elucidate its potential in scientific and drug development endeavors.

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